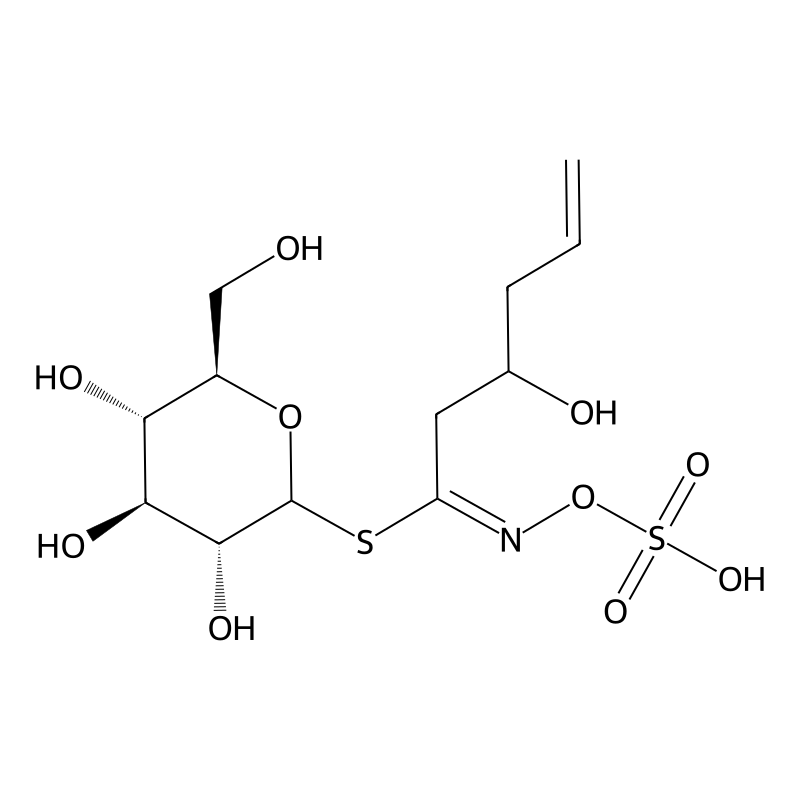Gluconapoleiferin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Gluconapoleiferin is a specific type of glucosinolate, a class of sulfur-containing compounds primarily found in the Brassicaceae family of plants, which includes cruciferous vegetables like broccoli, cabbage, and mustard. It is characterized by its chemical structure, which features a 2-hydroxy-4-pentenyl side chain, making it distinct from other glucosinolates. Gluconapoleiferin is known for its role in plant defense mechanisms and its potential health benefits when consumed by humans.
Gluconapoleiferin undergoes hydrolysis through enzymatic reactions involving myrosinase, an enzyme that catalyzes the breakdown of glucosinolates into various bioactive compounds. When plant tissues are damaged, myrosinase is activated, leading to the hydrolysis of Gluconapoleiferin into glucose and unstable aglycones. These aglycones can further decompose into isothiocyanates, nitriles, or thiocyanates depending on the environmental conditions such as pH and the presence of specific proteins like epithiospecifier proteins .
The general reaction can be represented as follows:
Gluconapoleiferin exhibits several biological activities attributed to its hydrolysis products. Isothiocyanates derived from Gluconapoleiferin have been studied for their potential anticancer properties, as they may induce apoptosis in cancer cells and inhibit tumor growth. Additionally, these compounds possess antimicrobial properties and may contribute to the modulation of immune responses .
Research has shown that glucosinolates can influence gut microbiota composition and may play a role in reducing inflammation . The bioavailability of the hydrolysis products is influenced by dietary factors and individual metabolism.
The biosynthesis of Gluconapoleiferin occurs in plants through a series of enzymatic reactions starting from amino acids, particularly methionine. The biosynthetic pathway includes:
- Chain Elongation: Methionine is converted to elongated amino acid precursors.
- Core Structure Formation: Cytochrome P450 enzymes convert these precursors into aldoximes.
- Modification: The aldoximes are then transformed into thiohydroximates and subsequently into glucosinolates through actions of various transferases .
This complex pathway highlights the intricate biochemical processes that lead to the formation of Gluconapoleiferin.
Gluconapoleiferin has several applications:
- Nutraceuticals: Its hydrolysis products are explored for their health benefits, particularly in cancer prevention and immune modulation.
- Agriculture: Understanding its role in plant defense can aid in breeding programs aimed at enhancing pest resistance in crops.
- Food Industry: Its presence in cruciferous vegetables contributes to flavor and aroma profiles, making it significant in food processing and culinary applications .
Studies have focused on how Gluconapoleiferin interacts with various biological systems:
- Gut Microbiota: Research indicates that glucosinolates can modulate gut bacteria, potentially influencing health outcomes related to digestion and metabolism .
- Drug Interactions: The bioactive compounds derived from Gluconapoleiferin may interact with pharmaceutical agents, necessitating further investigation into their combined effects on human health .
Gluconapoleiferin shares similarities with other glucosinolates but has unique characteristics due to its specific side chain structure. Here are some comparable compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Glucobrassicin | 3-Indolylmethyl | Contains an indole group; linked to cancer prevention. |
| Sinigrin | 2-Propenyl | Known for its pungent flavor; widely studied for health benefits. |
| Progoitrin | 2-Hydroxy-3-butenyl | Hydrolyzes to form goitrins; associated with thyroid function. |
| Glucoerucin | 4-Methylthiobutyl | Exhibits strong flavor properties; studied for its aroma profile. |
Gluconapoleiferin's distinct 2-hydroxy-4-pentenyl side chain sets it apart from these compounds, influencing its metabolic pathways and biological activity.








